Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate
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Overview
Description
ETHYL 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETATE is a compound belonging to the class of imidazopyridines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of ETHYL 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETATE typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then reacted with ethyl bromoacetate under phase transfer catalysis conditions to yield the desired product. The reaction conditions often include the use of solvents like DMF and catalysts such as K2CO3 and t-BAB .
Chemical Reactions Analysis
ETHYL 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated derivatives as reagents.
Scientific Research Applications
ETHYL 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETATE involves its interaction with specific molecular targets. For instance, it can act as a GABA A receptor agonist, modulating the receptor’s activity and influencing neurotransmission. Additionally, it may inhibit enzymes like aromatase, affecting hormone synthesis pathways .
Comparison with Similar Compounds
ETHYL 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETATE can be compared with other imidazopyridine derivatives such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in drugs like zolpidem (Ambien).
Imidazo[1,2-a]pyridine: Used in various therapeutic agents.
These compounds share the imidazopyridine core but differ in their substitution patterns and biological activities, highlighting the uniqueness of ETHYL 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETATE in terms of its specific applications and effects.
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-8(14)6-16-10-12-7-4-3-5-11-9(7)13-10/h3-5H,2,6H2,1H3,(H,11,12,13) |
InChI Key |
MJCKILZAVXGDPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
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